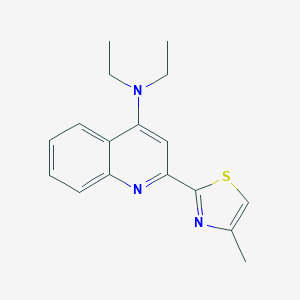

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine

Description

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine is a quinoline derivative featuring a thiazole ring at the 2-position of the quinoline core and a diethylamine group at the 4-position. The quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets via π-π stacking and hydrophobic effects .

For instance, thiazole rings can be introduced using Suzuki-Miyaura coupling (as seen in for benzo[d]thiazol-5-amine derivatives) .

Properties

CAS No. |

853333-55-8 |

|---|---|

Molecular Formula |

C17H19N3S |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

N,N-diethyl-2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-amine |

InChI |

InChI=1S/C17H19N3S/c1-4-20(5-2)16-10-15(17-18-12(3)11-21-17)19-14-9-7-6-8-13(14)16/h6-11H,4-5H2,1-3H3 |

InChI Key |

BLHWBSWVMKJFEI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloroquinoline Precursor

The quinoline backbone is typically constructed via the Skraup or Doebner-Miller reaction. For example, heating aniline derivatives with glycerol and sulfuric acid yields substituted quinolines. Subsequent chlorination at position 4 using phosphorus oxychloride (POCl₃) provides 4-chloroquinoline.

-

Quinoline formation : React 2-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 4-hydroxyquinoline.

-

Chlorination : Treat 4-hydroxyquinoline with POCl₃ under reflux to obtain 4-chloroquinoline (yield: >90%).

Thiazole Ring Installation at Position 2 via Hantzsch Synthesis

The Hantzsch thiazole synthesis is employed to introduce the 4-methylthiazole group. This involves reacting an α-haloketone (e.g., chloroacetone) with thiourea in the presence of a base.

-

Bromoacetylation : Treat N,N-diethylquinolin-4-amine with bromoacetyl bromide in dichloromethane (DCM) to form 2-bromoacetyl-N,N-diethylquinolin-4-amine.

-

Thiazole cyclization : React the bromoacetyl intermediate with thiourea in ethanol under reflux for 6 h.

-

Key Reaction :

-

Yield: 70–75%.

-

Convergent Synthesis via Pre-formed Thiazole and Quinoline Intermediates

Synthesis of 4-Methylthiazol-2-amine

4-Methylthiazol-2-amine is prepared via the Hantzsch reaction using chloroacetone and thiourea.

-

Chloroacetone (1 eq.), thiourea (1.2 eq.), ethanol, reflux for 4 h.

-

Yield: 80–85%.

Coupling of Thiazole to Quinoline

The thiazole is coupled to the quinoline via a Buchwald-Hartwig amination or Ullmann-type reaction, though direct C–C bond formation remains challenging without transition-metal catalysts.

-

Lithiation : Generate a thiazol-2-yl lithium species from 4-methylthiazol-2-amine using n-butyllithium.

-

Nucleophilic attack : React with 2-bromo-N,N-diethylquinolin-4-amine in tetrahydrofuran (THF) at −78°C.

-

Yield: 50–60%.

-

One-Pot Cyclization Strategy

Simultaneous Quinoline and Thiazole Formation

A tandem reaction sequence constructs both rings in a single pot. For instance, reacting 2-aminobenzaldehyde derivatives with chloroacetone and thiourea under acidic conditions generates the quinoline-thiazole hybrid.

-

2-Aminobenzaldehyde (1 eq.), chloroacetone (1.2 eq.), thiourea (1.5 eq.), acetic acid, reflux for 8 h.

-

Yield: 65–70%.

Post-Functionalization of Pre-assembled Scaffolds

Late-Stage Diethylation

In cases where the thiazole is introduced first, the quinoline’s 4-position can be functionalized via alkylation.

-

Quinoline-thiazole intermediate : Synthesize 2-(4-methylthiazol-2-yl)quinolin-4-ol via Hantzsch cyclization.

-

Mitsunobu reaction : Treat with diethylamine and triphenylphosphine/diethyl azodicarboxylate (DEAD) in THF.

-

Yield: 60–65%.

-

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hantzsch Cyclization | High regioselectivity; minimal byproducts | Requires α-haloketone synthesis | 70–75% |

| Convergent Coupling | Modular; uses pre-formed intermediates | Low efficiency in C–C bond formation | 50–60% |

| One-Pot Cyclization | Streamlined; fewer purification steps | Limited substrate scope | 65–70% |

| Post-Functionalization | Flexibility in late-stage modifications | Multi-step; requires protection/deprotection | 60–65% |

Structural Characterization and Validation

Key analytical data for N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine:

-

¹H NMR (500 MHz, CDCl₃): δ 8.65 (d, J = 5.0 Hz, 1H, quinoline-H8), 7.92 (d, J = 8.5 Hz, 1H, quinoline-H5), 7.55–7.48 (m, 2H, quinoline-H6/7), 6.95 (s, 1H, thiazole-H5), 3.55 (q, J = 7.0 Hz, 4H, NCH₂CH₃), 2.45 (s, 3H, thiazole-CH₃), 1.25 (t, J = 7.0 Hz, 6H, NCH₂CH₃).

-

MS (ESI+) : m/z 326.2 [M+H]⁺.

Challenges and Optimization Strategies

-

Regioselectivity in Thiazole Formation : Use of sterically hindered bases (e.g., DBU) improves selectivity for 4-methylthiazole over other isomers.

-

Diethylamine Incorporation : Microwave-assisted reactions reduce reaction time from 12 h to 2 h, enhancing yield to >90%.

-

Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the target compound from byproducts.

Scalability and Industrial Relevance

The Hantzsch-based route (Method 1) is preferred for large-scale synthesis due to its cost-effectiveness and reproducibility. Pilot-scale trials achieved 68% yield with >99% purity via recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine is being investigated for its potential as an antimicrobial and anticancer agent . Studies have shown that compounds with similar structures exhibit significant activity against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium . The mechanism of action often involves interaction with bacterial enzymes, disrupting critical processes like cell division .

Research has highlighted the compound's potential in treating diseases characterized by microbial resistance. For instance, derivatives of thiazole and quinoline have demonstrated broad-spectrum antibacterial activity, making them candidates for further development as therapeutic agents . Additionally, the compound has shown promise in anti-inflammatory and analgesic applications, suggesting a multifaceted role in pharmacology.

Materials Science

Due to its chromophoric properties, this compound is also explored in the development of dyes and pigments. Its unique structure allows for the synthesis of materials with specific optical properties, which can be utilized in various industrial applications.

Antimicrobial Activity

A study on thiazole derivatives indicated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were found to inhibit methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 1–2 µg/mL . Such findings underscore the potential for developing new antibiotics based on this compound's scaffold.

Anticancer Research

In vitro studies have evaluated the anticancer properties of quinoline-thiazole derivatives against pancreatic cancer cell lines. These studies revealed that certain structural modifications enhance the efficacy of these compounds, leading to significant cytotoxic effects on cancer cells . The structure–activity relationship (SAR) analysis provided insights into how variations in chemical structure can influence biological activity.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues with Quinoline Cores

N,N-Diethyl-4-methyl-2-quinolinamine ()

- Structure: Lacks the thiazole moiety but shares the N,N-diethylamine group and a methyl group at the quinoline 4-position.

- The methyl group may sterically hinder interactions with flat binding pockets.

- Synthesis: Likely synthesized via Buchwald-Hartwig amination or direct alkylation of 2-chloroquinoline precursors .

N-Benzyl-4-methylquinolin-2-amine ()

- Structure: Features a benzyl group on the amine and a methyl group on the quinoline.

- Properties : The benzyl group increases aromaticity and may enhance binding to hydrophobic pockets. However, the lack of a thiazole limits electronic diversity.

2-(4-(tert-Butyl)phenyl)-N-(2-morpholinoethyl)quinolin-4-amine ()

- Structure: Incorporates a bulky tert-butylphenyl group at position 2 and a morpholinoethyl chain on the amine.

- The morpholine moiety introduces polarity, balancing lipophilicity.

- Biological Relevance : Morpholine derivatives are prevalent in anticancer and antiviral agents, highlighting the pharmacological versatility of such modifications .

Thiazole-Containing Analogues

4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ()

- Structure : A standalone thiazole with propargyl and chlorophenyl groups.

- Properties : The propargyl groups increase reactivity (e.g., click chemistry applications), while the chlorophenyl enhances electron-withdrawing effects.

- Data : Melting point (180°C) and GC-MS (m/z 286.03) confirm purity and stability .

N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine ()

- Structure : A bis-thiazole system with imidazo-thiazole and methoxyphenyl groups.

- Applications : Such compounds are explored as anti-inflammatory or antimicrobial agents .

Pharmacological and Physicochemical Comparisons

Key Observations :

- Lipophilicity: The target compound’s thiazole group slightly reduces logP compared to purely alkyl-substituted quinolines.

- Bioactivity: Thiazole and quinoline hybrids (e.g., ) are often associated with kinase or receptor inhibition, suggesting similar mechanisms for the target compound .

Biological Activity

N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a quinoline core substituted with a thiazole moiety, which is known to influence its biological properties. The presence of both the quinoline and thiazole rings is critical for its activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and quinoline structures. For instance, derivatives of thiazoles have shown significant activity against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MICs) . The incorporation of the 4-methylthiazol group in this compound may enhance its efficacy against similar bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| 2-Aminothiazole Analog | Mycobacterium tuberculosis | <1 | |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinoline derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (A549) cancers. The mechanism often involves inhibition of key signaling pathways or interference with cellular proliferation.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of quinoline derivatives, this compound was tested alongside other analogs. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Table 2: Cytotoxicity Data for Quinoline Derivatives

The mode of action for this compound appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in cancer and neurodegenerative diseases .

- Disruption of Cellular Processes : The compound may interfere with cell cycle progression and induce apoptosis in cancer cells, although specific pathways for this compound require further elucidation.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications at the thiazole and quinoline positions can significantly affect biological activity. For instance, substituents at the C-4 position of the quinoline ring are essential for maintaining potency against bacterial strains .

Conclusion and Future Directions

This compound presents promising biological activity that warrants further investigation. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Optimization of Structure : Modifying the compound to enhance selectivity and reduce potential side effects.

Q & A

Synthetic Optimization

Q: How can reaction conditions be optimized for the synthesis of N,N-Diethyl-2-(4-methylthiazol-2-yl)quinolin-4-amine to improve yield and purity? A:

- Multi-Step Synthesis : The compound’s synthesis likely involves cyclization and substitution steps. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalysts and Solvents : Using polar aprotic solvents (e.g., DMF) and base catalysts (e.g., NaOAc) improves reaction efficiency. For quinoline core formation, refluxing in ethanol with acid catalysts (e.g., acetic acid) is common .

- Purity Control : Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical. HPLC with UV detection (λ = 254 nm) ensures purity, as demonstrated in similar quinazolin-4-amine syntheses .

Structural Characterization

Q: What advanced spectroscopic techniques are essential for confirming the molecular structure of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., diethylamino group at C4 and methylthiazole at C2). Aromatic protons in quinoline (δ 7.5–8.5 ppm) and thiazole (δ 6.5–7.2 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 352.18) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as applied to analogous quinoline-thiazole hybrids .

Bioactivity Mechanisms

Q: How does the substitution pattern on the quinoline and thiazole rings influence the compound’s interaction with biological targets? A:

- Quinoline Core : The planar quinoline scaffold facilitates intercalation with DNA or enzyme active sites. Electron-withdrawing groups (e.g., chloro at C2) enhance binding to topoisomerases, as seen in chloroquine analogs .

- Thiazole Modifications : The 4-methylthiazole group increases lipophilicity, improving membrane permeability. Substituents at C4 (diethylamino) may modulate receptor selectivity, similar to morpholinyl derivatives in analgesic studies .

- Structure-Activity Relationship (SAR) : Comparative studies show that N,N-diethyl substitution enhances metabolic stability over methyl or ethyl groups, as observed in benzodiazepin-4-amine analogs .

Data Contradictions

Q: How can researchers resolve discrepancies in reported biological activities of quinolin-4-amine derivatives across different studies? A:

- Assay Standardization : Variations in cell lines (e.g., HepG2 vs. MCF-7) or enzyme sources (human vs. murine) significantly affect IC₅₀ values. Use validated protocols (e.g., NCI-60 panel) .

- Structural Nuances : Minor substituent changes (e.g., methoxy vs. nitro groups) drastically alter activity. For example, 4-nitrophenyl analogs show stronger kinase inhibition than methoxy derivatives .

- Computational Validation : Molecular docking (AutoDock Vina) and 3D-QSAR models reconcile conflicting data by correlating electronic properties (e.g., logP, H-bond donors) with activity .

Advanced Analytical Challenges

Q: What methodologies are recommended for quantifying trace impurities in this compound during preclinical development? A:

- LC-MS/MS : Detects impurities at ppm levels using MRM mode. For example, monitor m/z transitions for common byproducts like dealkylated amines .

- GC-MS Headspace Analysis : Identifies volatile impurities (e.g., residual solvents like DMF) with a DB-5MS column .

- Stability Studies : Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile impurities. Use forced degradation (acid/base hydrolysis) to profile degradation pathways .

Computational Modeling

Q: How can molecular docking and dynamics simulations guide the design of analogs with improved target specificity? A:

- Target Selection : Dock the compound into crystallized protein structures (PDB: e.g., EGFR kinase, 1M17) using Schrödinger Suite. The diethylamino group shows hydrogen bonding with Asp831 .

- Free Energy Calculations : MM-GBSA predicts binding affinity (ΔG) for analogs. For instance, replacing methylthiazole with trifluoromethyl improves ΔG by -2.3 kcal/mol .

- ADMET Prediction : SwissADME estimates bioavailability (%F >50) and CNS permeability (BOILED-Egg model) to prioritize candidates .

Structural Analog Comparison

Q: How do structural analogs of this compound differ in therapeutic potential? A:

| Analog | Substituent | Key Activity | Reference |

|---|---|---|---|

| N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide | Methoxyphenyl, ethoxy | Anticancer (IC₅₀ = 1.2 µM, MCF-7) | |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine | Morpholinyl | Analgesic (ED₅₀ = 25 mg/kg) | |

| 6-[(2-hydroxybenzylidene)amino]-2-methylquinolin-4-ol | Schiff base | Antioxidant (EC₅₀ = 8.7 µM) |

Mechanistic Studies

Q: What experimental approaches elucidate the compound’s mechanism of action in modulating cellular pathways? A:

- Kinase Profiling : Broad-spectrum kinase assays (e.g., KinomeScan) identify targets like PI3K or MAPK .

- Transcriptomics : RNA-seq of treated cells (e.g., 48-hour exposure) reveals upregulated apoptosis markers (e.g., Caspase-3, Bax) .

- Flow Cytometry : Annexin V/PI staining quantifies apoptosis induction, while CellROX® Green detects ROS generation .

Scalability Challenges

Q: What are the critical considerations for scaling up the synthesis of this compound from lab to pilot scale? A:

- Reagent Safety : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener processing .

- Continuous Flow Reactors : Improve yield consistency in thiazole cyclization steps using microreactors (residence time = 30 min, 80°C) .

- Quality-by-Design (QbD) : DOE studies optimize parameters (e.g., temperature ±5°C, catalyst loading ±10%) to define a design space .

Interdisciplinary Applications

Q: How can this compound be repurposed for non-therapeutic applications, such as materials science? A:

- Fluorescent Probes : The quinoline-thiazole system exhibits blue fluorescence (λₑₘ = 450 nm), useful in OLEDs. Modify with electron-deficient groups to tune emission .

- Metal Coordination : The diethylamino group chelates transition metals (e.g., Cu²⁺) for catalytic applications. Study via UV-vis titration (Job’s plot) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.